Product packaging for Quensyl-1-acetate-d3(Cat. No.:)

Quensyl-1-acetate-d3

Cat. No.: B1153777
M. Wt: 380.93
Attention: For research use only. Not for human or veterinary use.
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Description

Quensyl-1-acetate-d3 (Chemical Name: 2-((4-((7-chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethyl acetate-d3), with molecular formula C20H25D3ClN3O2 and molecular weight 380.9, is a deuterated analog of a hydroxychloroquine-related compound supplied as a high-quality reference standard . This compound is essential for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical research, playing a crucial role in the preparation of Abbreviated New Drug Applications (ANDA) . It is characterized with comprehensive documentation to ensure compliance with regulatory guidelines and can be supplied with traceability to pharmacopeial standards such as USP or EP where feasible . While the specific biological mechanisms of this compound itself are a subject of research, its parent compound class is known to act through immunomodulatory pathways. These include altering lysosomal activity and autophagy, raising intra-organellar pH, and interfering with antigen processing and presentation in macrophages and other antigen-presenting cells by inhibiting the assembly of peptide-MHC protein complexes . This downstream activity leads to the down-regulation of the immune response, particularly against autoantigenic peptides . As a deuterated compound, the incorporation of deuterium (a stable hydrogen isotope) can influence the pharmacokinetic properties of the molecule, such as its metabolic profile, making it an invaluable tool for use as an internal standard in mass spectrometry-based assays and for advanced metabolic studies . The product is strictly for analytical and research purposes and is not intended for diagnostic or human use. All handling must be conducted by trained personnel in accordance with the provided Safety Data Sheet (SDS) and while wearing appropriate personal protective equipment (PPE) .

Properties

Molecular Formula

C₂₀H₂₅D₃ClN₃O₂

Molecular Weight

380.93

Synonyms

2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol 1-Acetate-d3;  2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethyl Acetate-d3

Origin of Product

United States

Synthetic Methodologies for the Deuteration of Quensyl 1 Acetate: Focus on Site Specific Labeling

Stereoselective and Regioselective Approaches to Deuterium (B1214612) Incorporation at the Acetate (B1210297) Moiety

Achieving site-specific deuteration is paramount to creating functionally useful labeled compounds. For Quensyl-1-acetate-d3, the objective is the exclusive incorporation of three deuterium atoms onto the methyl group of the acetate moiety. While general hydrogen isotope exchange (HIE) reactions represent a common strategy for deuteration, achieving the required regioselectivity on a complex molecule can be challenging. acs.orgresearchgate.net

Direct HIE on the final Quensyl-1-acetate molecule to selectively label the acetate group is synthetically difficult due to the presence of other, more reactive C-H bonds. For instance, palladium-catalyzed HIE often targets C-H bonds in aromatic systems or those activated by adjacent functional groups. acs.orgthieme-connect.com While methods exist for the regioselective C-deuteration of related structures like enol acetates using molecular deuterium (D₂) and specific catalysts, these are not directly applicable to the saturated acetyl group of Quensyl-1-acetate. researchgate.net

Therefore, the most effective and regioselective approach for synthesizing this compound is not through late-stage HIE on the non-deuterated parent molecule, but through the use of a pre-labeled building block. This strategy ensures that the deuterium atoms are located precisely at the desired acetyl position, avoiding unwanted isotopic scrambling and complex purification challenges. The synthesis relies on the esterification of the precursor alcohol with a deuterated acetylating agent, a method that guarantees 100% regioselectivity at the intended site.

Precursor Chemistry and Reaction Pathways for [2H]3-Acetate Derivatization

The synthesis of this compound is achieved via a targeted derivatization of its non-deuterated alcohol precursor, 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}ethylamino)ethanol, which is the active pharmaceutical ingredient hydroxychloroquine (B89500). The key reaction is an esterification, where the primary hydroxyl group of hydroxychloroquine reacts with a deuterated acetylating agent to form the final ester product.

The critical precursors for this synthesis are activated forms of deuterated acetic acid ([2H]3-acetic acid or CD₃COOH). Commercially available and highly isotopically enriched deuterated acetic acid serves as the deuterium source. acs.orgacs.org For the esterification reaction, this acid is typically converted into a more reactive species to ensure efficient conversion.

Common reaction pathways include:

Acetylation with Acetyl-d3 Chloride : Hydroxychloroquine is reacted with acetyl-d3 chloride (CD₃COCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base neutralizes the HCl byproduct generated during the reaction.

Acetylation with Acetic-d3 Anhydride (B1165640) : Reaction of hydroxychloroquine with acetic-d3 anhydride ((CD₃CO)₂O) is another efficient method. This pathway can be performed with or without a catalyst, though acidic or basic catalysts are often used to increase the reaction rate.

These methods are standard procedures in organic synthesis and provide a direct and controlled route to the desired deuterated product, ensuring the deuterium label is exclusively on the acetate group.

Non-Deuterated Precursor Deuterated Reagent Reaction Type Resulting Product
HydroxychloroquineAcetyl-d3 chloride (CD₃COCl)Esterification (Acylation)This compound
HydroxychloroquineAcetic-d3 anhydride ((CD₃CO)₂O)Esterification (Acylation)This compound

Chromatographic Purification and Isolation Techniques for this compound

Following the synthesis, the reaction mixture will contain the desired product, unreacted starting materials, the acetylating agent, and byproducts. A robust purification strategy is essential to isolate this compound with high purity. The primary techniques employed are extraction and chromatography.

Initial workup typically involves an aqueous extraction to remove water-soluble impurities. The crude product is then extracted into an organic solvent. nih.govbiorxiv.org The core of the purification process is chromatography, which separates compounds based on their differential interactions with a stationary phase and a mobile phase.

For isotopically labeled compounds, high-performance liquid chromatography (HPLC) is a preferred method. researchgate.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly effective. researchgate.net A known phenomenon in the chromatography of deuterated compounds is the "chromatographic deuterium effect" (CDE), where isotopologues may exhibit slightly different retention times from their non-labeled counterparts. acs.orgacs.org Deuterated compounds are generally less lipophilic and may elute slightly earlier in RP-HPLC. researchgate.net While sometimes a challenge, this effect can also be exploited to achieve excellent separation from any residual non-deuterated starting material. acs.org

Gas chromatography (GC) can also be used for the separation of deuterated analytes, often after derivatization to increase volatility. nih.gov The choice of the GC column's stationary phase is critical; nonpolar phases frequently result in an "inverse isotope effect," where the heavier deuterated compound elutes first, while polar stationary phases may show a "normal isotope effect." nih.gov

The final isolated product's identity, purity, and the precise level of deuterium incorporation are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.govnih.gov

Technique Stationary Phase Type Principle of Separation Typical Observation for Deuterated Compounds
Reversed-Phase HPLC Nonpolar (e.g., C18, PFP) acs.orgPartitioning based on hydrophobicity. researchgate.netOften elute slightly earlier than non-deuterated analogues (inverse isotope effect). researchgate.net
Normal-Phase HPLC Polar (e.g., Silica)Adsorption based on polarity.May elute slightly later than non-deuterated analogues.
Gas Chromatography (GC) Nonpolar (e.g., Polydimethylsiloxane) nih.govPartitioning based on boiling point and polarity.Typically elute earlier (inverse isotope effect). nih.gov
Gas Chromatography (GC) Polar (e.g., Wax, PAG) nih.govPartitioning based on boiling point and polarity.Can show a normal isotope effect (elute later). nih.gov

Advanced Analytical Characterization and Purity Assessment of Quensyl 1 Acetate D3

High-Resolution Mass Spectrometry for Molecular Mass and Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of deuterated compounds like Quensyl-1-acetate-d3. mdpi.com It provides a highly accurate mass measurement of the parent ion, which allows for the confirmation of its elemental composition. nih.gov For this compound, the expected protonated molecule [M+H]⁺ would be analyzed to verify that its measured mass aligns with the theoretical mass calculated for its chemical formula, taking into account the three deuterium (B1214612) atoms.

The primary utility of HRMS in this context is the determination of isotopic enrichment. rsc.org By analyzing the full scan mass spectrum, the relative intensities of the ion corresponding to the fully deuterated species (d3) and any lesser-deuterated (d2, d1) or non-deuterated (d0) isotopologues can be measured. isotope.com This distribution allows for the calculation of the isotopic purity, a critical parameter for its use as an internal standard. rsc.org For instance, a d3-labeled compound with 99.5% isotopic enrichment would mean that 98.5% of the molecules are the CD3 species, with a small percentage existing as CD2H. isotope.com

Table 1: Illustrative HRMS Data for this compound

ParameterTheoretical ValueObserved ValueDeviation (ppm)
Molecular FormulaC₂₀H₂₅D₃ClN₃O₂--
Theoretical [M+H]⁺ (m/z)395.2186395.21901.0
Isotopic Purity (d₃)>98%99.6%-
d₂ Isotopologue Abundance<2%0.3%-
d₁ Isotopologue Abundance<0.1%<0.1%-
d₀ Isotopologue Abundance<0.1%Not Detected-

Note: The data in this table is illustrative and represents typical expected values for a high-purity deuterated standard.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ²H NMR, ¹³C NMR) for Structural Integrity and Deuterium Position Verification

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. The carbon atom of the deuterated methyl group (-CD₃) will exhibit a characteristic triplet signal due to coupling with deuterium (which has a spin I=1), and its chemical shift will be slightly different compared to a standard -CH₃ group. This confirms that the deuteration is at the intended carbon atom.

²H NMR (Deuterium NMR): This is a direct method for observing the deuterium nuclei. sigmaaldrich.com For this compound, a single resonance would be expected in the ²H NMR spectrum at a chemical shift corresponding to the acetate (B1210297) methyl position. nih.gov The integration of this signal can be used to quantify the deuterium content, especially when compared against a known standard. nih.gov This technique is particularly powerful for confirming the position and quantifying the enrichment of the labile deuterium atoms. sigmaaldrich.com

Chromatographic Purity Analysis: Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) Methodologies

Chromatographic techniques are essential for assessing the chemical purity of this compound, by separating it from any process-related impurities or degradation products. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC coupled with UV or mass spectrometric detection is the preferred method for analyzing non-volatile compounds like hydroxychloroquine (B89500) and its derivatives. nih.govwaters.com A validated UHPLC method would be used to determine the purity of this compound. The method typically involves a reversed-phase column (like a C18) and a mobile phase consisting of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. nih.govshimadzu.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 2: Exemplary UHPLC Method Parameters for Purity Analysis

ParameterCondition
SystemUHPLC with UV or MS/MS Detector
ColumnC18 Reversed-Phase, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
DetectionUV at 254 nm or MS/MS
Expected Purity>99.5%

Note: This table provides typical UHPLC conditions. The exact parameters would be optimized for the specific compound.

Gas Chromatography (GC): GC is generally less suitable for large, non-volatile, and thermally labile molecules like this compound unless derivatization is performed. However, it can be useful for detecting small, volatile impurities that may not be well-resolved by LC.

Quantitative Determination of Deuterium Enrichment via Advanced Spectroscopic and Spectrometric Techniques

The accurate quantification of deuterium enrichment is paramount for the intended use of this compound as an internal standard. While HRMS provides an excellent measure, a combination of techniques offers the most robust assessment. rsc.orgnih.gov

Mass Spectrometry: As detailed in section 3.1, HRMS is a primary tool for this purpose. By integrating the ion currents of all relevant isotopologues ([M+H]⁺, [M+H-1]⁺, [M+H-2]⁺, etc.), a precise value for the mole fraction of the d3-labeled species can be calculated. researchgate.net

Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can also be employed. A combined ¹H and ²H NMR approach can yield highly accurate isotopic abundance data. nih.gov In ¹H NMR, the residual proton signal at the labeled position can be integrated and compared to a non-deuterated signal within the same molecule to calculate the extent of deuteration. Conversely, ²H NMR allows for direct quantification of the deuterium signal against a certified reference material. nih.gov This dual approach provides a powerful cross-validation of the isotopic enrichment value. nih.gov

By employing this comprehensive suite of advanced analytical techniques, the identity, structural integrity, chemical purity, and isotopic enrichment of this compound can be unequivocally established, ensuring its suitability for high-level research and quantitative applications.

Applications of Quensyl 1 Acetate D3 As a Certified Reference Material in Pharmaceutical Analysis

Development and Validation of Bioanalytical Methods for Related Compounds (e.g., Hydroxychloroquine) using Quensyl-1-acetate-d3 as an Internal Standard

In the development and validation of bioanalytical methods, particularly for quantifying drugs and their metabolites in biological matrices, the use of a suitable internal standard (IS) is paramount for achieving accurate and precise results. rrml.ro this compound, being a stable isotope-labeled version of a hydroxychloroquine-related compound, is an ideal internal standard for the analysis of hydroxychloroquine (B89500) and its metabolites. scioninstruments.comsynzeal.comsynzeal.com

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. scioninstruments.comclearsynth.com This is because their physicochemical properties are nearly identical to the analyte of interest, but they have a different mass-to-charge ratio (m/z) due to the presence of deuterium (B1214612) atoms. scioninstruments.com This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that both behave similarly during sample preparation, chromatography, and ionization. scioninstruments.comcerilliant.com

The use of this compound as an internal standard helps to compensate for various sources of variability that can occur during the analytical process. scioninstruments.comscioninstruments.com These include:

Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, thus correcting for these effects. scioninstruments.comclearsynth.com

Extraction Recovery: Losses of the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction can be accounted for by adding the internal standard at the beginning of the process. texilajournal.com Any loss of the analyte will be mirrored by a proportional loss of the internal standard, preserving the accuracy of the measurement.

Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume variations or changes in detector sensitivity, can be normalized by using the peak area ratio of the analyte to the internal standard. scioninstruments.comscioninstruments.com

A typical bioanalytical method validation using this compound as an internal standard for the determination of hydroxychloroquine would involve assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability, as stipulated by regulatory guidelines. rrml.ronih.govpmda.go.jp The validation process ensures that the analytical method is reliable and suitable for its intended purpose, such as therapeutic drug monitoring or pharmacokinetic studies. pmda.go.jpnih.gov

Impurity Profiling and Quantification in Pharmaceutical Drug Substances and Drug Products

The identification and quantification of impurities in pharmaceutical drug substances and drug products are critical aspects of quality control to ensure the safety and efficacy of medications. synzeal.com this compound can be utilized as a reference standard in the development and validation of analytical methods for impurity profiling of hydroxychloroquine and related compounds. synzeal.comsynzeal.com

During the synthesis of a drug substance, various impurities can be introduced, including starting materials, by-products, intermediates, and degradation products. Regulatory authorities require that these impurities be identified and quantified to ensure they are below acceptable limits.

The use of this compound in this context offers several advantages:

Accurate Quantification: By using a known concentration of this compound as an internal standard, the concentration of identified impurities can be accurately determined, even at very low levels. clearsynth.com

Method Validation: It can be used to validate the analytical method for impurity determination, ensuring its specificity, sensitivity, linearity, and accuracy. uliege.be

Traceability: As a certified reference material, this compound provides traceability to a recognized standard, which is essential for regulatory submissions. lgcstandards.comsynzeal.com

For instance, in a study analyzing impurities in a hydroxychloroquine drug product, this compound could be spiked into the sample to act as an internal standard for the quantification of known and unknown impurities by techniques like liquid chromatography-mass spectrometry (LC-MS).

Calibration Curve Generation and Method Sensitivity Enhancement in Quantitative Analytical Techniques

In quantitative analysis, a calibration curve is essential for determining the concentration of an analyte in an unknown sample. chromatographyonline.com This is constructed by analyzing a series of standards with known concentrations and plotting their response against the concentration. The use of an internal standard like this compound is crucial for generating accurate and reliable calibration curves, particularly in complex matrices. clearsynth.com

The process involves adding a constant amount of this compound to each calibration standard and the unknown samples. The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratioing technique corrects for variations in sample processing and instrument response, leading to a more robust and linear calibration curve. scioninstruments.com

Quality Control and Assurance Programs in Pharmaceutical Manufacturing and Regulatory Submissions

This compound plays a vital role in the quality control (QC) and quality assurance (QA) programs within the pharmaceutical industry. synzeal.comsynzeal.com As a certified reference material, it is used to ensure the ongoing performance and reliability of analytical methods used for routine testing of drug substances and products. synzeal.comlgcstandards.com

In a manufacturing setting, QC samples are regularly analyzed alongside production samples to monitor the accuracy and precision of the analytical method. rrml.ropmda.go.jp this compound can be used to prepare these QC samples at different concentration levels (low, medium, and high) to cover the analytical range. pmda.go.jp The results from the QC samples are trended over time to detect any drift or changes in method performance.

Furthermore, for regulatory submissions to agencies like the FDA, comprehensive data on the analytical methods used for quality control is required. fda.gov The use of a well-characterized and certified reference material like this compound provides confidence in the submitted data and demonstrates that the analytical methods are robust and fit for purpose. synzeal.comsynzeal.com This is crucial for obtaining marketing authorization for new drug products and for ongoing compliance with good manufacturing practices (GMP).

Below is an interactive data table summarizing the key applications of this compound in pharmaceutical analysis:

ApplicationRole of this compoundKey BenefitsAnalytical Techniques
Bioanalytical Method Development & Validation Internal StandardCorrects for matrix effects, extraction losses, and instrumental variability. scioninstruments.comclearsynth.comscioninstruments.comtexilajournal.comLC-MS/MS, HPLC-MS/MS nih.govnih.govjbtr.or.kr
Impurity Profiling & Quantification Reference Standard / Internal StandardEnables accurate quantification of impurities and validation of analytical methods. clearsynth.comuliege.beLC-MS, GC-MS
Calibration Curve Generation Internal StandardImproves linearity and robustness of calibration curves. clearsynth.comscioninstruments.comQuantitative LC-MS/MS, HPLC chromatographyonline.com
Quality Control & Assurance Certified Reference MaterialEnsures ongoing method performance and provides traceability for regulatory submissions. synzeal.comsynzeal.comlgcstandards.comsynzeal.comRoutine QC testing methods (e.g., HPLC, LC-MS)

Investigation of Chemical Transformations and Reaction Mechanisms Utilizing Quensyl 1 Acetate D3

Isotopic Tracer Studies in the Elucidation of Degradation Pathways of Quinoline-Based Acetate (B1210297) Esters

The use of stable isotope-labeled compounds, such as Quensyl-1-acetate-d3, is a cornerstone of modern mechanistic and metabolic research. pharmaffiliates.com By replacing hydrogen atoms with deuterium (B1214612) on the acetate group, researchers can precisely track the fate of this portion of the molecule during degradation processes. This is particularly valuable for distinguishing between different potential degradation pathways of quinoline-based acetate esters.

In a typical study, the degradation of this compound would be induced under various conditions (e.g., hydrolytic, oxidative, photolytic). Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are then employed to identify and quantify the parent compound and its degradants. The presence of the deuterium label allows for the unambiguous identification of fragments containing the acetate group, providing clear evidence of bond cleavage sites and subsequent molecular rearrangements.

Illustrative Research Findings:

A hypothetical degradation study of this compound in an aqueous solution at varying pH values could yield the data presented in the table below. The analysis would focus on the appearance of deuterated acetic acid (acetic acid-d3) as a primary indicator of hydrolysis.

pHIncubation Time (hours)This compound Remaining (%)Acetic Acid-d3 Formed (relative abundance)
4.02495.24.8
7.42488.611.4
9.02475.324.7

This table is illustrative and based on expected chemical principles.

These findings would demonstrate that the degradation of the ester is pH-dependent, with increased hydrolysis under neutral and alkaline conditions. The detection of acetic acid-d3 confirms that the primary degradation pathway involves the cleavage of the ester bond.

Mechanistic Probes for Ester Hydrolysis and Transesterification Reactions of Quensyl-1-acetate

This compound serves as an excellent mechanistic probe for investigating the intricacies of ester hydrolysis and transesterification reactions. The kinetic isotope effect (KIE), a change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes, can provide insight into the rate-determining step of a reaction. While the KIE for deuterium substitution at a position not directly involved in bond breaking (a secondary KIE) is typically small, high-precision measurements can still offer valuable mechanistic information. assumption.edu

In the context of ester hydrolysis, the reaction can proceed through different mechanisms (e.g., acyl-oxygen cleavage or alkyl-oxygen cleavage). By analyzing the distribution of the deuterium label in the products, the operative mechanism can be determined. For instance, in a typical base-catalyzed hydrolysis, the attack of a hydroxide (B78521) ion on the carbonyl carbon would lead to the formation of deuterated acetate, confirming an acyl-oxygen cleavage mechanism.

Hypothetical Transesterification Study:

Consider a transesterification reaction between this compound and ethanol, catalyzed by an acid. The progress of the reaction can be monitored by quantifying the formation of ethyl acetate-d3.

Reaction Time (minutes)This compound (%)Ethyl Acetate-d3 (%)
01000
307525
605050
1202575

This table is illustrative and based on expected chemical principles.

The data from such an experiment would allow for the calculation of reaction rates and the investigation of factors influencing the transesterification process, such as catalyst concentration and temperature.

Non-Enzymatic and Enzymatic Stability Studies of the Acetate Moiety in Simulated Biological Matrices (Excluding Clinical)

Evaluating the stability of a molecule in environments that mimic biological fluids is crucial for understanding its potential behavior in vitro. researchgate.net this compound is an ideal tool for such studies, as its deuterated acetate group can be easily traced.

Non-Enzymatic Stability:

Non-enzymatic stability is often assessed in simulated biological fluids, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), which have different pH values. Studies on similar ester prodrugs of hydroxychloroquine (B89500) have shown considerable stability in acidic conditions (pH 1.2-1.3) and varying stability at neutral pH (7.4). researchgate.netresearchgate.net For this compound, one would expect the ester linkage to be relatively stable in SGF, with hydrolysis increasing in the neutral pH of SIF.

Illustrative Non-Enzymatic Stability Data:

Simulated FluidpHIncubation Time (hours)Half-life (t½, hours)
Simulated Gastric Fluid (SGF)1.22> 24 (estimated)
Simulated Intestinal Fluid (SIF)7.424.5

This table is illustrative and based on published data for similar compounds. researchgate.netresearchgate.net

Enzymatic Stability:

The enzymatic stability of the acetate moiety would be investigated in matrices containing enzymes, such as liver microsomes or plasma. researchgate.net These preparations contain esterases that can catalyze the hydrolysis of the ester bond. The use of this compound allows for precise quantification of the rate of hydrolysis by monitoring the formation of deuterated acetic acid. Comparing the rate of hydrolysis in heat-inactivated plasma (to denature enzymes) versus active plasma can definitively quantify the contribution of enzymatic activity to the degradation.

Illustrative Enzymatic Stability Data in 80% Human Plasma:

MatrixIncubation Time (minutes)Percent Hydrolysis
Active Human Plasma6045
Heat-Inactivated Human Plasma605

This table is illustrative and based on published data for similar compounds. researchgate.net

These results would indicate that the hydrolysis of this compound is significantly accelerated in the presence of plasma enzymes, suggesting that in a biological system, enzymatic cleavage would be a major route of transformation for the acetate ester.

Emerging Research Perspectives and Future Directions for Deuterated Quensyl Analogues

Exploration of Advanced Chromatographic and Spectrometric Coupled Techniques

The quantification of quinoline-based compounds in biological matrices often necessitates highly sensitive and specific analytical methods. The use of deuterated internal standards is paramount for achieving accurate and precise results, particularly with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quensyl-1-acetate-d3 is an ideal candidate for an internal standard in the analysis of Quensyl-1-acetate and its metabolites.

Advanced techniques such as Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry (TFLC-MS/MS) have been successfully employed for the rapid and accurate measurement of hydroxychloroquine (B89500) (the parent compound of Quensyl-1-acetate) in human blood. nih.gov In such assays, a deuterated analogue, like hydroxychloroquine-d4, is used to compensate for matrix effects and variations in extraction efficiency and instrument response. nih.gov The d3-label in this compound would serve the same critical function, co-eluting with the non-deuterated analyte but being distinguishable by its higher mass-to-charge ratio in the mass spectrometer. This allows for reliable quantification across a wide linear range, often from low ng/mL to several thousand ng/mL. nih.gov

Future research will likely focus on the development of ultra-high performance liquid chromatography (UHPLC)-MS/MS methods to further reduce analysis times, which can be as short as 4 minutes for simultaneous quantitation of the parent drug and its metabolites. nih.govdoaj.org The application of these advanced, coupled techniques is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, where the precision afforded by a deuterated internal standard like this compound is indispensable.

ParameterTypical Value/ConditionRationale
Chromatography UHPLCProvides high resolution and short run times.
Column C8 or C18 reversed-phaseEffective for separating moderately polar compounds like quinoline (B57606) derivatives.
Mobile Phase Gradient elution with acetonitrile (B52724)/methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate)Optimizes peak shape and separation of the analyte from matrix components.
Detection Tandem Mass Spectrometry (MS/MS)Offers high selectivity and sensitivity for complex matrices.
Ionization Mode Electrospray Ionization (ESI), Positive ModeSuitable for nitrogen-containing compounds that readily form positive ions.
Internal Standard This compound Co-elutes with the analyte, corrects for matrix effects and variability, ensuring accurate quantification.

Potential for this compound in Environmental Fate and Biodegradation Studies of Related Compounds (Excluding Ecotoxicity)

The increasing presence of pharmaceuticals in the environment is a growing concern. Understanding the environmental fate and biodegradation of quinoline-based compounds is essential for assessing their persistence and potential impact. Deuterated analogues like this compound can serve as powerful tools in these investigations.

Studies have shown that compounds like hydroxychloroquine are resistant to hydrolytic degradation but are susceptible to photolysis, with degradation rates being highly pH-dependent. nih.govgnest.org In environmental samples, which are complex matrices, tracing the degradation of a specific compound can be challenging. By spiking samples (e.g., river water, soil) with this compound, researchers can use it as a tracer to accurately monitor the degradation kinetics and identify transformation products of the non-deuterated parent compound via mass spectrometry, without interference from other naturally occurring substances.

Furthermore, the biodegradation of the core quinoline structure has been studied extensively. Microorganisms, including various bacterial strains like Rhodococcus, Pseudomonas, and Ochrobactrum, are capable of degrading quinoline through different metabolic pathways, often initiating with hydroxylation. nih.govnih.goviwaponline.comdtu.dk this compound could be instrumental in elucidating the biodegradation pathways of its parent compound in complex environmental systems or wastewater treatment processes. Its distinct mass signature would allow for the unambiguous identification of deuterated metabolites, providing clear evidence of the biotransformation steps involved.

Influencing FactorEffect on Quinoline Compound DegradationPotential Role of this compound
pH Significantly affects photodegradation rates; faster at higher pH. nih.govTracer to study photolytic pathways under various pH conditions in natural waters.
Natural Water Constituents Humic acids, nitrates, and iron(III) can enhance photodegradation. nih.govIsotopic label to differentiate compound degradation from matrix interference.
Microbial Activity Key driver of biodegradation through various metabolic pathways. nih.govnih.govStable isotope tracer to follow metabolic pathways and identify biotransformation products.
Environmental Matrix Persistence and mobility are affected by soil and sediment composition.Standard for quantifying persistence and partitioning in complex environmental compartments.

Computational Chemistry and Molecular Modeling of Deuterated Quensyl-1-acetate

Computational chemistry and molecular modeling provide invaluable insights into the behavior of molecules at the atomic level. These techniques have been applied to hydroxychloroquine to study its binding to various protein targets and to develop physiologically-based pharmacokinetic (PBPK) models. tandfonline.comsimulations-plus.commdpi.comtandfonline.comnih.govnih.govacs.orgaijr.orgfrontiersin.orgnih.gov

Furthermore, docking and MD simulation studies can be performed to compare the binding affinity and dynamics of this compound versus its non-deuterated counterpart with their biological targets. nih.gov While the equilibrium binding affinity is generally not affected by deuteration, the kinetics of binding and unbinding, as well as the conformational stability of the drug-target complex, could be subtly altered. tandfonline.com These computational studies can guide the design of future deuterated analogues with optimized therapeutic properties. PBPK models can also be refined by incorporating data on deuterated compounds to improve predictions of their distribution and clearance. simulations-plus.commdpi.comfrontiersin.org

Computational MethodApplication to Deuterated Quensyl-1-acetateResearch Objective
Molecular Docking Predict binding poses and affinity to biological targets. nih.govCompare binding modes of deuterated vs. non-deuterated analogues.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the molecule and its interaction with proteins and water over time. tandfonline.comtandfonline.comacs.orgInvestigate the influence of deuteration on conformational stability and binding kinetics.
Quantum Mechanics (QM) Calculate the energetics of bond cleavage.Predict the kinetic isotope effect (KIE) on metabolic reactions.
PBPK Modeling Simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. mdpi.comfrontiersin.orgRefine pharmacokinetic models to predict how deuteration affects the drug's profile.

Development of Novel Synthetic Routes for Diverse Deuterated Analogues of Quensyl-1-acetate

The synthesis of specifically labeled deuterated compounds is a critical aspect of their development and application. While the synthesis of this compound itself is not widely published, methods for the deuteration and isotopic labeling of related quinoline structures, such as chloroquine (B1663885) and Endochin-Like Quinolones (ELQs), provide a clear roadmap. rsc.orgresearchgate.netnih.govosti.govosti.gov

One promising strategy involves the late-stage deuteration of a suitable precursor. For example, a chemoselective transfer deuteration of functionalized quinolines has been achieved using D₂O as the deuterium (B1214612) source. rsc.org This approach is attractive as it can be applied to complex molecules without the need for extensive protecting group chemistry. Another established method for preparing deuterated quinolines involves using deuterated reagents in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. pharmaguideline.comscispace.com

For this compound, a plausible synthetic route could involve the deuteration of the acetyl group precursor. For instance, using [²H₃]acetyl chloride to acylate the hydroxyl group of the hydroxychloroquine side chain would directly install the d3-label. More diverse deuterated analogues could be synthesized by employing deuterated building blocks for the quinoline core or the diamine side chain. Research in this area will focus on developing more efficient, scalable, and regioselective deuteration methods to provide access to a wider range of deuterated quensyl analogues for various research applications. researchgate.netnih.gov

Synthetic StrategyDescriptionApplicability for Deuterated Quensyl Analogues
Late-Stage H/D Exchange Direct replacement of specific protons with deuterium on a pre-formed molecule.Useful for deuterating specific positions on the quinoline ring or side chain.
Transfer Deuteration Use of a deuterium donor (e.g., D₂O) to introduce deuterium during a reduction or other transformation. rsc.orgEfficient method for producing deuterated tetrahydroquinolines from quinoline precursors.
Deuterated Building Blocks Incorporating deuterated starting materials into a multi-step synthesis. researchgate.netAllows for the synthesis of analogues with deuterium at non-exchangeable positions.
Deuterated Reagents Using deuterated versions of common reagents (e.g., [²H₃]acetyl chloride). A direct method for labeling specific functional groups, such as the acetate (B1210297) in this compound.

Q & A

Q. How is Quensyl-1-acetate-d3 synthesized, and what analytical techniques validate its structural integrity?

Methodological Answer: Synthesis typically involves deuterium incorporation via acid-catalyzed exchange or enzymatic methods. Post-synthesis, validate structural fidelity using:

  • NMR spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium placement and quantify isotopic purity .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic distribution .
  • HPLC-UV/Vis for assessing chemical purity and stability under storage conditions .

Q. What are the critical factors in designing stability studies for this compound in aqueous solutions?

Methodological Answer: Stability studies require controlled variables:

  • pH range : Test across physiologically relevant pH (1.2–7.4) using buffer systems .
  • Temperature : Accelerated degradation studies at 25°C, 40°C, and 60°C to model shelf life .
  • Light exposure : Assess photodegradation under UV/Vis light using quartz cells .
    Analytical Workflow:

Sample aliquots at fixed intervals.

Quantify degradation products via LC-MS/MS.

Apply Arrhenius kinetics to predict long-term stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium incorporation efficiency across different batches of this compound?

Methodological Answer: Contradictions often arise from:

  • Reaction heterogeneity : Optimize stirring rate and solvent choice to improve isotopic exchange uniformity .
  • Analytical variability : Use orthogonal methods (e.g., isotope ratio MS vs. NMR) to cross-validate results .
  • Batch documentation : Track raw material sources (e.g., deuterium oxide supplier variability) and reaction conditions .

Example Data Contradiction Analysis:

BatchDeuterium Purity (NMR)Deuterium Purity (MS)Supplier
A98.5%97.8%X
B95.2%96.1%Y
Resolution: Supplier Y’s deuterium oxide showed lower isotopic enrichment; switch to certified sources .

Q. What statistical frameworks are appropriate for assessing the reproducibility of this compound in pharmacokinetic studies?

Methodological Answer: To ensure reproducibility:

  • Power analysis : Determine sample size using historical variance data (α=0.05, β=0.2) .
  • Longitudinal data modeling : Use mixed-effects models to account for inter-subject variability .
  • Sensitivity analysis : Test robustness of conclusions to outliers or missing data .

Example Workflow:

Predefine acceptance criteria (e.g., <10% CV for AUC).

Use Bland-Altman plots to compare inter-lab reproducibility .

Report confidence intervals for key pharmacokinetic parameters (e.g., t½, Cmax) .

Q. How should researchers handle conflicting data on this compound’s metabolic pathways in vitro vs. in vivo?

Methodological Answer: Address contradictions via:

  • Tracer studies : Use ¹⁴C-labeled analogs to track metabolite formation in hepatocytes vs. whole organisms .
  • Enzyme phenotyping : Incubate with CYP450 isoforms (e.g., 3A4, 2D6) to identify metabolic contributors .
  • Species-specific factors : Compare humanized liver models vs. rodent data to isolate interspecies differences .

Example Findings:

ModelPrimary MetaboliteEnzyme Responsible
Human hepatocytesQuensyl-glucuronideUGT1A1
Mouse modelQuensyl-sulfateSULT2A1
Conclusion: Species-dependent enzyme expression drives metabolic divergence .

Methodological Guidelines

  • Data Reporting : Follow STROBE or CONSORT frameworks for analytical transparency .
  • Error Propagation : Calculate total measurement uncertainty (e.g., combining HPLC and MS errors) .
  • Ethical Compliance : Document deuterium sourcing and waste disposal protocols per Green Chemistry principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.